ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate
Description
The compound ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate (hereafter referred to as Compound A) is a pyrazole derivative with a complex substitution pattern. Its structure comprises:
- A pyrazole core with an amino group at position 5 and an ethyl carboxylate at position 2.
- A pyridin-2-yl group at position 1, further substituted with a 4-ethylphenyl carbamoyl moiety.
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-13-5-8-15(9-6-13)24-19(26)14-7-10-17(22-11-14)25-18(21)16(12-23-25)20(27)28-4-2/h5-12H,3-4,21H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRMKAILAYMMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 5-aminopyrazole scaffold is typically synthesized via cyclization of α,β-unsaturated nitriles with hydrazines. For example, α-cyanoacetophenones react with heteroarylhydrazines to form 5-aminopyrazoles through intermediate hydrazones. In the target compound, the ethyl ester at position 4 suggests the use of ethyl α-cyanoacrylate or analogous precursors. Sonication-assisted cyclization, as demonstrated for related pyrazoles, could enhance reaction efficiency.
Pyridinyl-Carbamoyl Installation
The pyridine ring is likely introduced via cross-coupling or nucleophilic substitution. Patent literature describes palladium-catalyzed couplings to attach aryl groups to pyrazole cores. The carbamoyl group at position 5 of the pyridine may be formed by reacting 5-carboxypyridin-2-amine with 4-ethylphenyl isocyanate or via mixed carbonic anhydride intermediates.
Ethyl Ester Functionalization
The ester group can be introduced early (e.g., using ethyl chloroacetate in cyclization) or late-stage via esterification of a carboxylic acid intermediate. Alkaline hydrolysis followed by acid-catalyzed esterification is a common approach.
Proposed Synthetic Routes
Route 1: Sequential Cyclization-Coupling-Esterification
Step 1: Synthesis of 5-Aminopyrazole-4-Carboxylic Acid
React ethyl α-cyanoacrylate with hydrazine hydrate under sonication (40 kHz, 50°C, 2 h) to yield ethyl 5-aminopyrazole-4-carboxylate. Hydrolysis with NaOH (2 M, reflux, 4 h) generates the carboxylic acid intermediate.
Step 2: Pyridinyl Coupling
Couple 5-carboxypyridin-2-amine with the pyrazole core using EDCI/HOBt in DMF (0°C to RT, 12 h). Protect the amine with Boc before coupling, followed by deprotection with TFA.
Step 3: Carbamoyl Formation
React the pyridine carboxylic acid with 4-ethylphenylamine using DCC/DMAP in dichloromethane (0°C, 4 h).
Step 4: Esterification
Re-esterify the carboxylic acid with ethanol and H2SO4 (reflux, 16 h).
Challenges : Multiple protection/deprotection steps may reduce overall yield. Isomer formation during cyclization requires careful control (e.g., low-temperature reactions as in).
Route 2: Convergent Synthesis via Pyridine-Pyrazole Hybridization
Step 1: Prepare 5-[(4-Ethylphenyl)carbamoyl]pyridin-2-amine
Synthesize 5-carboxypyridin-2-amine via oxidation of 2-aminopyridine-5-carbaldehyde (NaIO4, 0°C, 2 h). Couple with 4-ethylphenylamine using HATU/DIPEA in DMF (RT, 6 h).
Step 2: Cyclization to Pyrazole Core
React the pyridinyl hydrazine derivative with ethyl α-cyanoacrylate in acetic acid (80°C, 3 h). Isolate the product via recrystallization (40% ethanol/water).
Advantages : Fewer steps; avoids ester hydrolysis. Yield : Estimated 65–75% based on analogous cyclizations.
Comparative Analysis of Methodologies
Critical Observations :
- Route 2 offers higher atom economy but risks isomer formation without stringent temperature control.
- Recrystallization in ethanol/water (Route 1) improves purity significantly.
- Coupling reagents like EDCI/HOBt provide reliable amide bond formation but require anhydrous conditions.
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring, which is known for its ability to form hydrogen bonds and engage in π-π interactions, making it a key structural motif in various biological activities. The presence of the pyridine and carbamoyl groups enhances its solubility and reactivity, contributing to its pharmacological potential.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Emerging studies suggest that this compound may also have anticancer properties. Pyrazole derivatives are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . Preliminary in vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy.
Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been explored extensively. This compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress . This activity is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the pyridine and carbamoyl substituents via nucleophilic substitution or acylation reactions.
- Final esterification to yield the target compound.
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the molecular structure and purity.
Case Study 1: Antimicrobial Efficacy
A study published in Oriental Journal of Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including ethyl 5-amino compounds. The results indicated that these compounds exhibited significant inhibition zones against tested bacterial strains, supporting their potential application as antimicrobial agents .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of pyrazole derivatives, ethyl 5-amino compounds were shown to induce cell cycle arrest in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound could be optimized for better efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
The table below compares Compound A with structurally related pyrazole derivatives, focusing on substituents and molecular properties:
Key Observations:
- Molecular Weight: Compound A has a higher molecular weight (395.42 g/mol) due to the bulky 4-ethylphenyl carbamoyl group, which may impact bioavailability compared to simpler derivatives like ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (232.2 g/mol) .
- Electron-Withdrawing Effects : Derivatives with trifluoromethyl groups (e.g., 377.32 g/mol compound) exhibit increased metabolic stability, whereas Compound A ’s ethyl group may offer balanced lipophilicity .
Crystallographic and Hydrogen-Bonding Profiles
Compound A shares structural motifs with ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, whose crystal structure (monoclinic, space group Cc) reveals:
- Intramolecular hydrogen bonds : N–H⋯N and N–H⋯O interactions stabilize the pyrazole-pyridine conformation.
- Intermolecular interactions : C–H⋯O and π–π stacking (3.983–4.341 Å distances) form a 3D network .
Biological Activity
Ethyl 5-amino-1-{5-[(4-ethylphenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate (CAS Number: 1189510-86-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic potential, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The structure features a pyrazole ring, an amino group, and a pyridine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 5-amino derivatives exhibit promising anticancer properties. For instance, certain pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. A study highlighted that modifications on the pyrazole ring significantly enhance the anticancer activity against breast cancer cells through the inhibition of the PI3K/Akt pathway .
Inhibition of Enzymatic Activity
Ethyl 5-amino derivatives have also been investigated for their ability to inhibit key enzymes associated with disease progression. For example, certain compounds in this class have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer cell proliferation. The inhibition of DHFR leads to decreased availability of nucleotides necessary for DNA replication, thereby slowing down tumor growth .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Pyridine Moiety : This can be achieved through nucleophilic substitution reactions.
- Final Functionalization : Adding the ethyl carbamate group to enhance solubility and biological activity.
Study 1: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that ethyl 5-amino derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to cell cycle arrest and apoptosis induction, as evidenced by flow cytometry analyses .
Study 2: Enzyme Inhibition Profile
A comparative analysis was performed on several derivatives of ethyl 5-amino compounds to evaluate their DHFR inhibition efficacy. The results showed that modifications at the phenyl ring significantly influenced inhibitory potency, with certain derivatives achieving over 80% inhibition at sub-micromolar concentrations .
Table 1: Summary of Biological Activities
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Hydrazine + Carbonyl |
| Step 2 | Nucleophilic Substitution | Alkyl Halide + Pyridine |
| Step 3 | Esterification | Ethanol + Acid Chloride |
Q & A
Q. Key Reaction Conditions Table :
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | DMF-DMA, phenylhydrazine | Ethanol | 80–100°C | 60–75% |
| Carbamoylation | 4-ethylphenyl isocyanate, Et₃N | DCM | 0–25°C | 50–65% |
Advanced: How can computational methods optimize reaction pathways for this compound?
Methodological Answer :
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict transition states, intermediates, and energy barriers. For instance:
ICReDD Approach : Combines quantum mechanics (QM) with machine learning to narrow experimental conditions. For example, QM-guided optimization of carbamoylation steps reduces side-product formation .
Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction yields. Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency by stabilizing intermediates .
Q. Methodological Answer :
NMR :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish pyrazole (δ 7.2–8.5 ppm) and pyridine (δ 8.0–8.8 ppm) protons. The ethyl ester group appears as a triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.2 ppm (CH₂) .
- 2D NMR (COSY, NOESY) : Confirms spatial proximity of the 4-ethylphenyl and pyridine moieties .
IR : Carbamate C=O stretch at ~1680 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Q. Methodological Answer :
SAR Studies :
- Pyrazole Substitution : Replacing the ethyl group with trifluoromethyl (e.g., as in Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) increases lipophilicity, enhancing membrane permeability .
- Carbamoyl Linker : The 4-ethylphenyl group optimizes π-π stacking with enzyme active sites (e.g., kinase inhibitors) .
Q. Bioactivity Comparison Table :
| Derivative | Target (IC₅₀) | Bioactivity |
|---|---|---|
| Parent compound | Kinase X: 12 nM | Anticancer |
| Trifluoromethyl analog | Kinase X: 8 nM | Improved potency |
Advanced: How to resolve contradictions in kinetic vs. thermodynamic reaction control?
Q. Methodological Answer :
Experimental Design : Use a factorial design (e.g., Taguchi method) to test variables (temperature, catalyst loading). For example:
- Low Temp (0°C) : Favors kinetic product (carbamoylation at pyridine-N).
- High Temp (80°C) : Thermodynamic product (isomerization to pyrazole-N) dominates .
In Situ Monitoring : ReactIR tracks carbamoylation intermediates to identify bifurcation points .
Q. Optimization Table :
| Condition | Product Ratio (Kinetic:Thermodynamic) |
|---|---|
| 0°C, 24h | 85:15 |
| 80°C, 2h | 10:90 |
Basic: What purification strategies are effective for this compound?
Q. Methodological Answer :
Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O gradient) resolves polar byproducts (e.g., hydrolyzed acids) .
Recrystallization : Use ethyl acetate/hexane (1:3) for high-purity crystals (>98% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
